molecular formula C5H8O B167779 3-Pentyn-1-ol CAS No. 10229-10-4

3-Pentyn-1-ol

Cat. No. B167779
CAS RN: 10229-10-4
M. Wt: 84.12 g/mol
InChI Key: IDYNOORNKYEHHO-UHFFFAOYSA-N
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Description

3-Pentyn-1-ol is a clear yellow liquid . It has been used in the synthesis of 4,4-bis(1-methyl-1H-indol-3-yl)pentan-1-ol . It has also been studied for its inhibiting effect on the corrosion of iron in 1M HCl .


Molecular Structure Analysis

The molecular formula of 3-Pentyn-1-ol is C5H8O . Its IUPAC name is pent-3-yn-1-ol . The molecular weight is 84.12 g/mol . The structure of 3-Pentyn-1-ol can be represented as CC#CCCO .


Chemical Reactions Analysis

3-Pentyn-1-ol reacts with Fe3(CO)12 in CH3OH/KOH solution to yield a closed trinuclear hydridic complex . More detailed information about its chemical reactions is not available in the retrieved papers.


Physical And Chemical Properties Analysis

3-Pentyn-1-ol has a refractive index of n20/D 1.456 . Its boiling point is 154-157 °C , and its density is 0.912 g/mL at 25 °C .

Scientific Research Applications

Molecular Structure and Rotation

3-Pentyn-1-ol's molecular structure has been studied using microwave spectroscopy. A key finding is the low barrier to internal rotation of its propynyl methyl group, contributing to our understanding of molecular dynamics in similar compounds (Eibl et al., 2016).

Catalytic Hydrogenation in Chemical Processes

3-Pentyn-1-ol plays a role in catalytic hydrogenation, such as in the hydrogenation of 3-methyl-1-pentyn-3-ol, revealing insights into gas–liquid–solid “slurry Taylor” flows and their applications in chemical engineering (Liedtke et al., 2013).

Corrosion Inhibition

The compound demonstrates potential as a corrosion inhibitor for metals. Studies have shown its effectiveness in reducing corrosion in various metal alloys in acid solutions, suggesting its application in material science and engineering (Buyuksagis et al., 2009).

Intramolecular Reactions in Organic Synthesis

Research on intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by Cu(I) complexes, includes 3-Pentyn-1-ol derivatives. This highlights its role in synthesizing complex organic compounds and advancing organic chemistry (Pouy et al., 2012).

Enzymatic Stereospecific Hydrolysis

The compound has been used in microbial enzymatic processes to produce specific enantiomers of alcohols. This application is significant in biotechnology and pharmaceutical synthesis (Ogawa et al., 1999).

Kinetics and Mass-Transport Effects

Studies have been conducted on the kinetics of hydrogenation reactions involving 3-Pentyn-1-ol, providing insights into reaction mechanisms and mass-transport effects in catalysis (Nijhuis et al., 2003).

Safety And Hazards

3-Pentyn-1-ol is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

pent-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYNOORNKYEHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065008
Record name 3-Pentyn-1-ol
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Pentyn-1-ol
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Product Name

3-Pentyn-1-ol

CAS RN

10229-10-4
Record name 3-Pentyn-1-ol
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Record name 3-Pentyn-1-ol
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Record name 3-Pentyn-1-ol
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Record name 3-Pentyn-1-ol
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Record name Pent-3-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
K Eibl, R Kannengießer, W Stahl, HVL Nguyen… - Molecular …, 2016 - Taylor & Francis
… As we shall see in the experimental part, the spectrum of 3-pentyn-1-ol is analysed using two different programs treating internal rotation, the xiam [Citation15] and the belgi-C 1 code […
Number of citations: 23 www.tandfonline.com
F Bertolotti, G Gervasio, D Marabello, E Sappa… - Journal of …, 2008 - Elsevier
The reactions of Fe 3 (CO) 12 with 2-methyl-3-butyn-2-ol and 3-pentyn-1-ol in CH 3 OH/KOH solution lead, respectively, to the binuclear complex Fe 2 (CO) 6 (μ-CO)(μ-η 2 -[HCC{C(CH …
Number of citations: 6 www.sciencedirect.com
F Carniato, G Gatti, G Gervasio, D Marabello… - Journal of …, 2009 - Elsevier
… Here we report on the reaction of Co 2 (CO) 8 with 3-pentyn-1-ol (pol) which had not been previously described: we obtained very high yields of the expected Co 2 (CO) 6 [μ-η 2 -(H 3 …
Number of citations: 3 www.sciencedirect.com
K Babic-Samardzija, C Lupu, N Hackerman… - Journal of Materials …, 2005 - pubs.rsc.org
… The highest increase in impedance response of iron during 16 h was found for 3-pentyn-1-ol… Bode-phase plots of iron in 1 M HCl in the presence of 5 × 10−6 M 3-pentyn-1-ol at Ecorr. …
Number of citations: 52 pubs.rsc.org
LW Francisco, DA Moreno, JD Atwood - Organometallics, 2001 - ACS Publications
… Selective formation of 5-hydroxy-2-pentanone from 4-pentyn-1-ol or 3-pentyn-1-ol is mediated … Hydration is also regiospecific for the hydration of 3-pentyn-1-ol to 5-hydroxy-2-pentanone …
Number of citations: 98 pubs.acs.org
HVL Nguyen - 2016 - ideals.illinois.edu
… lower, which is a common feature of ethinyl groups in general.\newline\indent To study this effect of almost free internal rotation, we measured the rotational spectrum of 3-pentyn-1-ol (\…
Number of citations: 2 www.ideals.illinois.edu
DW Lucey, JD Atwood - Organometallics, 2002 - ACS Publications
… For 3-pentyn-1-ol catalytic hydration is less affected by the chelate ring size. The effect of excess Cl - is also examined. A mechanism is proposed for the catalytic hydration involving …
Number of citations: 64 pubs.acs.org
MSF Lie Ken Jie, X Fu - Lipids, 1998 - Wiley Online Library
… allyl alcohol, 3-butyn-1-ol, 3-pentyn-1-ol, and cis-2-penten-1-ol… 3-Pentyn-1-ol and 3-butyn-1-ol were difficult (<5% yield) to … 3-butyn-1-ol and 3-pentyn-1-ol were reacted with pentanoic or …
Number of citations: 6 aocs.onlinelibrary.wiley.com
L Beneš, K Melánová, V Zima… - European Journal of …, 2001 - Wiley Online Library
… 3-Pentyn-1-ol forms an intercalate with two alcohol molecules … 4 ·2C 3 H 7 OH with 3-pentyn-1-ol at 80 C. The phase with a … measurements of the VOPO 4 ·2(3-pentyn-1-ol) intercalate. …
MFNN Carvalho, ASD Ferreira, R Herrmann - Journal of organometallic …, 2006 - Elsevier
… In a parallel process the catalyst also activates 3-pentyn-1-ol towards formation of 2-methyl-2-pent-3-ynyloxy-tetrahydrofuran (1b) which can be hydrated to 2 and hydrolysed to 3. …
Number of citations: 6 www.sciencedirect.com

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